Dimethyl 3-oxopentanedioate

Beschreibung

Significance of β-Keto Diesters as Versatile Synthetic Intermediates

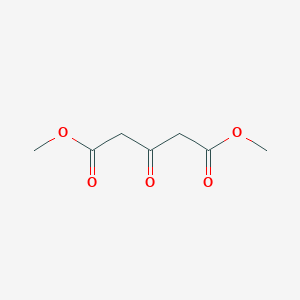

Dimethyl 3-oxopentanedioate belongs to a class of compounds known as β-keto diesters. These compounds are characterized by a ketone functional group located at the β-position relative to two ester groups. This structural arrangement confers unique reactivity upon these molecules, making them highly prized as intermediates in organic synthesis.

The presence of the acidic α-protons, situated between the two carbonyl groups, allows for easy deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions. This reactivity is fundamental to the construction of complex molecular skeletons from simpler precursors.

Furthermore, the dual ester functionalities can be selectively manipulated. They can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to other functional groups, providing multiple avenues for further synthetic transformations. This versatility allows chemists to employ β-keto diesters as key components in the synthesis of a diverse range of target molecules, including pharmaceuticals, agrochemicals, and natural products. For instance, they are used in the production of various chemicals, including antibiotics, anticancer agents, pesticides, and herbicides. ontosight.ai

Overview of the Multifaceted Reactivity Profile of this compound

The reactivity of this compound is rich and varied, owing to the interplay of its ketone and two ester functional groups. cymitquimica.com This multifaceted reactivity makes it a valuable tool for synthetic chemists.

One of the most prominent reactions of this compound is its use in the synthesis of heterocyclic compounds. For example, it can be reacted with guanidine hydrochloride to form pyrimidine derivatives. semanticscholar.org In a similar vein, reactions with hydrazines can lead to the formation of pyrazole-containing ring systems. These heterocyclic scaffolds are prevalent in many biologically active molecules.

The compound also undergoes reactions typical of ketones and esters. The ketone can be reduced selectively in the presence of the esters, for instance, using sodium borohydride to yield dimethyl 3-hydroxyglutarate. scielo.br Conversely, all three carbonyl groups can be reduced using stronger reducing agents like borane-dimethyl sulfide complex to afford a triol. scielo.br

Furthermore, this compound can be alkylated at the central carbon atom after deprotonation. For example, its reaction with 1,2-dibromoethane or 1,2,3-tribromopropane can lead to the formation of cyclopropane derivatives. researchgate.net It can also react with ortho amide derivatives of alkynecarboxylic acids to produce substituted 2H-pyran-3-carboxylates. thieme-connect.de

The enolate of this compound can also participate in condensation reactions. A notable example is its self-condensation, which can produce a resorcinol derivative. researchgate.net

Historical Context and Evolution of Research Involving this compound

Research into the synthesis and applications of this compound and related β-keto esters has a long history. Early work focused on understanding the fundamental reactivity of these compounds, including their acidic nature and participation in classic organic reactions like the Claisen condensation.

Over time, the focus of research has evolved to harness the unique reactivity of this compound for the efficient construction of complex molecular architectures. A significant area of development has been its use as a precursor for a variety of synthons. For example, methods have been developed for the selective reduction of dimethyl 3-oxoglutarate to prepare dimethyl 3-hydroxyglutarate, diols, and triols, which are important intermediates for the synthesis of complex molecules. scielo.br

More recently, research has explored the use of this compound in more sophisticated synthetic strategies. This includes its application in tandem reactions and multi-component reactions, where several chemical transformations occur in a single pot, leading to a rapid increase in molecular complexity. For instance, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, derived from the diethyl ester analog, has been used in a simple synthesis of substituted pyridopyrimidines. semanticscholar.org

The development of new catalytic methods has also expanded the utility of this compound. For example, it has been used in the preparation of optically active lycorane and in the synthesis of bispidone derivatives used as ligands for PET imaging. echemi.com

Compound Properties

| Property | Value |

| Molecular Formula | C₇H₁₀O₅ |

| Molecular Weight | 174.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 126 °C at 11 Torr |

| Melting Point | 16-17 °C |

| Density | 1.202 g/cm³ at 20 °C |

| CAS Number | 1830-54-2 |

Eigenschaften

IUPAC Name |

dimethyl 3-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJOKCPFLQMDEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062007 | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1830-54-2 | |

| Record name | 1,5-Dimethyl 3-oxopentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 3-oxopentanedioate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 3-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 3-OXOGLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX284APC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the standard synthetic routes for preparing dimethyl 3-oxopentanedioate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of 3-oxopentanedioic acid with methanol under acidic catalysis. Key factors include temperature control (typically 60–80°C), stoichiometric ratios of reactants, and removal of water to drive the reaction to completion. Alternative methods involve cyclization reactions with hydrazine derivatives in ethanol under reflux (e.g., forming pyrazoline–coumarin derivatives) .

| Reaction Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at controlled exothermic conditions |

| Solvent | Ethanol | Facilitates cyclization in heterocyclic synthesis |

| Catalyst | Piperidine | Accelerates condensation and cyclization steps |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. How does the compound’s solubility influence its use in organic synthesis?

this compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol (~120 g/L at 20°C). This solubility profile makes it suitable for nucleophilic acyl substitution reactions in homogeneous phases .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways involving this compound in multicomponent reactions?

Density Functional Theory (DFT) calculations predict transition states and intermediates in cycloaddition reactions. For example, in pyrazole synthesis, modeling the nucleophilic attack of hydrazine on the ketone group reveals energy barriers, guiding solvent and catalyst selection .

| Computational Parameter | Application |

|---|---|

| Gibbs Free Energy (ΔG) | Predicts reaction feasibility |

| Solvent Polarity (ε) | Optimizes dielectric environment for charge separation |

Q. What strategies resolve contradictions in kinetic data for this compound-mediated reactions?

Discrepancies in rate constants often arise from competing reaction mechanisms (e.g., keto-enol tautomerism). Triangulate data via:

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in cyclocondensation reactions?

Electron-withdrawing groups (e.g., nitro) on aryl hydrazines increase electrophilicity at the ketone, accelerating cyclization. Steric hindrance near the reaction site, however, reduces accessibility. Experimental validation via Hammett plots correlates substituent effects with rate constants .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

- Standardized workup : Acidic quenching (pH 4–5) to precipitate byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

- Quality control : HPLC purity >98% and H NMR integration ratios .

Q. How can researchers integrate experimental data with literature reviews to identify gaps in this compound applications?

- Systematic reviews : Use databases like SciFinder to map synthetic applications (e.g., heterocyclic chemistry, polymer precursors).

- Meta-analysis : Compare reported yields and conditions to identify understudied areas (e.g., enantioselective catalysis) .

Data Contradictions and Validation

Q. Why do reported melting points for this compound vary across studies?

Variations (e.g., 16–17°C vs. 18–20°C) stem from polymorphic forms or impurities. Mitigate by:

Ethical and Safety Guidelines

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1: 15 mg/m³).

- Spill management : Absorb with silica gel and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.